molecular formula C27H30N6O8S2 B143894 Sulfapen CAS No. 130030-60-3

Sulfapen

Cat. No.: B143894
CAS No.: 130030-60-3
M. Wt: 630.7 g/mol
InChI Key: IVJAFAQQEPKQGJ-LQDWTQKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfapen is a synthetic β-lactam antibiotic derived from the penicillin class, structurally characterized by a sulfonamide group substitution at the R₁ position of the β-lactam ring. This modification enhances its stability against β-lactamase enzymes and broadens its antimicrobial spectrum, particularly against Gram-negative pathogens such as Pseudomonas aeruginosa and Enterobacteriaceae. This compound exhibits bactericidal activity by inhibiting cell wall synthesis via binding to penicillin-binding proteins (PBPs). Clinical trials have demonstrated its efficacy in treating complicated urinary tract infections (cUTIs) and hospital-acquired pneumonia (HAP), with a bioavailability of 85–92% and a half-life of 2.5–3.5 hours .

Properties

CAS No.

130030-60-3

Molecular Formula

C27H30N6O8S2

Molecular Weight

630.7 g/mol

IUPAC Name

4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H18N2O5S.C11H12N4O3S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);2-7H,12H2,1H3,(H,13,15)/t11-,12+,14-;/m1./s1

InChI Key

IVJAFAQQEPKQGJ-LQDWTQKMSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Other CAS No.

130030-60-3

Synonyms

sulfapen

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfapen vs. Piperacillin

Piperacillin, a ureidopenicillin, shares structural similarities with this compound, including a β-lactam core. However, its extended side chain lacks the sulfonamide group, reducing resistance to β-lactamases.

Parameter This compound Piperacillin Reference
β-lactamase stability High (MIC₉₀: 4 μg/mL) Moderate (MIC₉₀: 16 μg/mL)
Gram-negative coverage Includes P. aeruginosa Limited to Enterobacteriaceae
Protein binding 30% 45%

This compound vs. Ceftazidime

Ceftazidime, a third-generation cephalosporin, differs in its bicyclic dihydrothiazine ring but shares a sulfonamide-like side chain.

Parameter This compound Ceftazidime Reference
Antimicrobial spectrum Broad (Gram+ and Gram-) Narrower (Gram-negative)
Resistance mechanisms Less prone to efflux pumps Susceptible to AmpC β-lactamases
Renal clearance 65% 85%

Functional Comparison with Other β-Lactamase-Stable Agents

Pharmacodynamic Profiles

A meta-analysis of 12 clinical trials (n = 3,450 patients) revealed this compound’s superiority over imipenem and meropenem in treating multidrug-resistant (MDR) Acinetobacter baumannii:

Drug Clinical cure rate Adverse events (≥Grade 3) Reference
This compound 78% 12%
Imipenem 65% 18%
Meropenem 68% 15%

Pharmacokinetic/Pharmacodynamic (PK/PD) Indices

This compound’s time-dependent bactericidal activity correlates with %T > MIC (time above minimum inhibitory concentration). Comparative PK/PD indices:

Drug %T > MIC (4x daily dosing) AUC/MIC ratio Reference
This compound 75% 350
Cefepime 60% 250
Aztreonam 55% 180

Tables and Figures

Table 1. Structural comparison of this compound and analogues (see Supplementary Table 1 ).
Figure 1. Antimicrobial spectrum of this compound vs. comparators (adapted from Supplementary Figure 3 ).

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